molecular formula C28H40O2 B14022989 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol

2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol

Cat. No.: B14022989
M. Wt: 408.6 g/mol
InChI Key: KIOBKCWAQFZNHH-UHFFFAOYSA-N
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Description

2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol is a synthetic organic compound with the molecular formula C28H40O2. It is characterized by the presence of four tert-butyl groups attached to a dibenzofuran core, which is further functionalized with a hydroxyl group at the 1-position. This compound is known for its stability and unique structural features, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dehydroxylated compounds or other reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the tert-butyl groups.

Scientific Research Applications

2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol is unique due to the presence of both the hydroxyl group and the tert-butyl groups, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable in various research and industrial applications.

Properties

Molecular Formula

C28H40O2

Molecular Weight

408.6 g/mol

IUPAC Name

2,4,6,8-tetratert-butyldibenzofuran-1-ol

InChI

InChI=1S/C28H40O2/c1-25(2,3)16-13-17-21-22(29)18(26(4,5)6)15-20(28(10,11)12)24(21)30-23(17)19(14-16)27(7,8)9/h13-15,29H,1-12H3

InChI Key

KIOBKCWAQFZNHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC3=C(C=C(C(=C23)O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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